molecular formula C16H19NO3 B7715796 (2-hydroxy-6-methylquinolin-3-yl)methyl pentanoate

(2-hydroxy-6-methylquinolin-3-yl)methyl pentanoate

Cat. No. B7715796
M. Wt: 273.33 g/mol
InChI Key: TULUSQQQZHJWIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety (Fig. 1). Its molecular formula is C9H7N. Quinoline serves as a scaffold for drug discovery and plays a crucial role in medicinal chemistry. In this analysis, we’ll explore the unique applications of “(2-hydroxy-6-methylquinolin-3-yl)methyl pentanoate” in various fields .

a. Cancer Research: Quinoline compounds have been investigated for their potential as anticancer agents. Researchers explore their cytotoxic effects, inhibition of tumor growth, and interactions with specific cancer-related targets.

b. Neurological Disorders: The neuroprotective properties of quinolines make them relevant in treating neurodegenerative diseases. These compounds may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival.

c. Infectious Diseases: Quinolines show antimicrobial activity against bacteria, viruses, and parasites. They have been studied as potential antimalarial agents (e.g., chloroquine) and antiviral drugs (e.g., remdesivir).

Selected Quinolines and Derivatives

In addition to “(2-hydroxy-6-methylquinolin-3-yl)methyl pentanoate,” other quinolines and their derivatives with potential biological and pharmaceutical activities are actively studied .

Safety and Hazards

This would involve studying any potential risks associated with the compound, such as toxicity, flammability, and environmental impact. This could involve reviewing safety data sheets, toxicity studies, and other relevant information .

Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and new methods for its synthesis .

properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-4-5-15(18)20-10-13-9-12-8-11(2)6-7-14(12)17-16(13)19/h6-9H,3-5,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULUSQQQZHJWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1=CC2=C(C=CC(=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl pentanoate

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